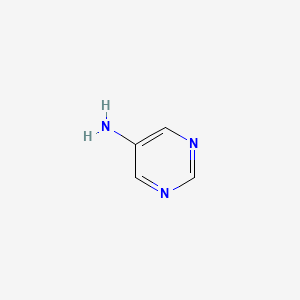

Pyrimidin-5-amine

Beschreibung

Historical Context and Evolution of 5-Aminopyrimidine Research

The exploration of pyrimidine (B1678525) chemistry dates back to the 19th century, but focused research into specific isomers like 5-Aminopyrimidine gained momentum in the mid-20th century. A notable contribution to the field was a 1951 publication that detailed a novel synthesis and explored the chemical properties of 5-Aminopyrimidine, laying a foundational understanding for subsequent research. rsc.org Early studies primarily focused on its fundamental reactivity and the synthesis of simple derivatives.

Over the decades, the evolution of synthetic methodologies has significantly impacted the accessibility and derivatization of the 5-Aminopyrimidine core. Initial synthetic routes have been refined and expanded upon, with modern techniques offering more efficient and versatile pathways to a wide range of substituted 5-aminopyrimidines. This has been crucial in enabling the extensive exploration of its potential in various applications.

Significance of the 5-Aminopyrimidine Scaffold in Heterocyclic Chemistry

The 5-Aminopyrimidine scaffold is of paramount importance in heterocyclic chemistry due to its versatile reactivity and its prevalence in biologically active molecules. uniroma1.itnih.gov As a substituted pyrimidine, it is an analog of the nucleobases that form the building blocks of DNA and RNA. nih.gov This inherent biocompatibility makes it an attractive starting point for the design of therapeutic agents.

The amino group at the 5-position provides a key site for chemical modification, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures. This has led to the development of extensive libraries of 5-Aminopyrimidine derivatives, which have been instrumental in structure-activity relationship (SAR) studies. researchgate.net The pyrimidine ring itself, being an electron-deficient system, influences the electronic properties of the molecule and can engage in various non-covalent interactions, which is critical for molecular recognition in biological systems. nih.gov

In medicinal chemistry, the 5-Aminopyrimidine core is recognized as a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to its incorporation into a multitude of compounds targeting a range of diseases.

Current Research Trends and Future Directions for 5-Aminopyrimidine

Current research on 5-Aminopyrimidine is vibrant and multifaceted, with a strong emphasis on its application in drug discovery and materials science.

Medicinal Chemistry:

A primary focus of current research is the development of 5-Aminopyrimidine derivatives as potent and selective inhibitors of protein kinases. uniroma1.it Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 5-Aminopyrimidine scaffold has proven to be an excellent platform for the design of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), which is often implicated in tumor growth. acs.orgacs.org

Recent studies have highlighted the anticancer potential of various 5-Aminopyrimidine derivatives against a range of cancer cell lines. nih.govijrpr.comnih.gov Researchers are actively exploring modifications to the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

| Derivative Class | Target | Biological Activity | Key Findings |

| Anilino and bis-anilinopyrimidines | EGFR, c-KIT, VEGFR, PDGFR, Akt, AURKA | Anticancer | Active in low nanomolar range against various wild-type and mutated kinases. uniroma1.it |

| Pyrrolo[2,3-d]pyrimidine derivatives | EGFR triple mutants (including C797S) | Anticancer | Potent inhibition of resistant EGFR mutations, with some compounds showing subnanomolar IC50 values. acs.orgacs.org |

| 5-arylethylidene-aminopyrimidine-2,4-diones | BRD4, PLK1 | Anticancer | Dual-target inhibitors with cytotoxic activity against various cancer cell lines. nih.gov |

| Thiazolo[4,5-d]pyrimidine derivatives | Various | Anticancer, Antiviral, Anti-inflammatory | Broad pharmacological activities due to structural resemblance to purines. researchgate.net |

Materials Science:

Beyond its biomedical applications, the 5-Aminopyrimidine scaffold is also being investigated for its potential in materials science. Its electronic properties make it a candidate for use in the development of organic light-emitting diodes (OLEDs). nbinno.comvu.ltnbinno.comrsc.orgnih.gov The ability to tune the electronic and photophysical properties of pyrimidine derivatives through chemical modification is a key area of research in the quest for more efficient and stable OLED materials.

Future Directions:

The future of 5-Aminopyrimidine research is promising. In medicinal chemistry, the focus will likely be on the development of next-generation kinase inhibitors with improved resistance profiles and the exploration of new therapeutic targets. The application of computational chemistry and artificial intelligence in drug design is expected to accelerate the discovery of novel 5-Aminopyrimidine-based drugs.

In materials science, further exploration of 5-Aminopyrimidine derivatives for applications in organic electronics, such as transistors and solar cells, is anticipated. The synthesis of novel polymers and functional materials incorporating the 5-Aminopyrimidine scaffold could lead to materials with unique and valuable properties. The continued development of innovative synthetic methodologies will be crucial for unlocking the full potential of this versatile heterocyclic compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-1-6-3-7-2-4/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLAYJRLBLHIPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322438 | |

| Record name | 5-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-55-9 | |

| Record name | 5-Pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 591-55-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINOPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Aminopyrimidine and Its Derivatives

Classical Approaches to 5-Aminopyrimidine Synthesis

Traditional syntheses of 5-aminopyrimidine and its derivatives have long relied on foundational reactions such as catalytic dechlorination, transformations of uracil (B121893) and its analogues, and multistage processes from acyclic precursors.

Catalytic dechlorination is a widely used method for the synthesis of aminopyrimidines from their chlorinated precursors. This process typically involves the hydrogenolysis of a carbon-chlorine bond in the presence of a metal catalyst.

A common approach is the reduction of chloro-substituted pyrimidines using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. For instance, 2,4-dichloro-5-aminopyrimidine can be synthesized via the catalytic hydrogenation of 2,4-dichloro-5-nitropyrimidine. acs.org This reaction is carefully controlled, often in a two-stage process, to first reduce the nitro group to a hydroxylamino intermediate before the final reduction to the amine, which helps to avoid the formation of catalyst-poisoning side products. acs.org The choice of catalyst can be critical, with platinum on carbon (Pt/C) sometimes offering higher yields and better product quality than Pd/C. acs.org

Another example involves the synthesis of 5-aminopyrimidines from 4-amino-3,5-dichloropyridazines. In this reaction, the starting material is treated with hydrogen gas at 50 psi in the presence of a 10% Pd/C catalyst. researchgate.net Similarly, the synthesis of 5-amino-4-bromopyrimidine (B1521799) can be achieved from 4,6-dichloro-5-aminopyrimidine using a palladium-carbon catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen source. researchgate.net

| Starting Material | Reagents and Catalyst | Product | Yield |

| 2,4-dichloro-5-nitropyrimidine | H₂, Pd/C or Pt/C | 2,4-dichloro-5-aminopyrimidine | Not specified |

| 4-amino-3,5-dichloropyridazine | H₂ (50 psi), 10% Pd/C, NaOH | 5-aminopyrimidine derivative | Not specified |

| 4,6-dichloro-5-aminopyrimidine | Ammonium formate, 10% Pd/C | 5-amino-4-bromopyrimidine | Not specified |

Uracil and its derivatives are versatile starting materials for the synthesis of 5-aminopyrimidines. The 5-position of the uracil ring can be functionalized and then converted to an amino group.

One common strategy is the amination of 5-halouracils. For example, 5-bromouracil (B15302) can be condensed with various amines to produce 5-aminouracil (B160950) derivatives. rsc.org This reaction is often carried out in a high-boiling solvent like ethylene (B1197577) glycol, with an excess of the aminating agent or in the presence of a base such as quinoline (B57606) to scavenge the hydrogen bromide byproduct. rsc.org The yields for these reactions are typically in the range of 68-80%. rsc.org

A multi-step synthesis starting from 5-nitrouracil (B18501) is another important route. acs.org In this process, 5-nitrouracil is first chlorinated using phosphorus oxychloride to yield 2,4-dichloro-5-nitropyrimidine. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group, affording 2,4-dichloro-5-aminopyrimidine. acs.org

| Starting Material | Key Transformation | Product |

| 5-Bromouracil | Condensation with amines | 5-Arylaminouracils |

| 5-Nitrouracil | 1. Chlorination (POCl₃) 2. Catalytic Hydrogenation | 2,4-dichloro-5-aminopyrimidine |

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the construction of the 5-aminopyrimidine scaffold, with a focus on catalyzed cycloaddition reactions that can build the heterocyclic ring in a highly controlled manner.

Catalyzed cycloaddition reactions have emerged as powerful tools for the synthesis of highly substituted pyrimidines. These reactions often proceed with high regioselectivity and can provide access to complex pyrimidine (B1678525) derivatives in a single step.

One such modern approach is the acid-catalyzed [2+2+2] cycloaddition. For example, the reaction between two molecules of a cyanamide (B42294) and one molecule of an ynamide in the presence of a catalytic amount of triflic acid can produce 2,4,6-triaminopyrimidines in good yields. This method is notable for its high regioselectivity and tolerance of a diverse range of substituents.

| Reaction Type | Reactants | Catalyst | Product |

| [2+2+2] Cycloaddition | 2x Cyanamide, 1x Ynamide | Triflic Acid (10 mol%) | 2,4,6-Triaminopyrimidine |

Among the most advanced strategies are organocatalytic inverse-electron-demand Diels-Alder (IEDDA) reactions. These reactions offer a direct route to substituted pyrimidines under mild, metal-free conditions.

In a typical example, an enamine, generated in situ from a ketone and an organocatalyst (such as a secondary amine), acts as the electron-rich dienophile. This dienophile then reacts with an electron-deficient aza-diene, like 1,3,5-triazine. The subsequent cycloaddition and retro-Diels-Alder cascade releases dinitrogen and affords a 4,5-disubstituted pyrimidine. This methodology is valued for its operational simplicity and the high regioselectivity it provides. The use of chiral organocatalysts can also enable the enantioselective synthesis of pyrimidine derivatives.

| Dienophile (generated from) | Aza-diene | Organocatalyst | Product |

| Ketone | 1,3,5-Triazine | Secondary Amine (e.g., Proline) | 4,5-Disubstituted Pyrimidine |

Annulation Reactions (e.g., [5+1] Annulation of Enamidines)

Annulation reactions offer a powerful strategy for constructing cyclic systems. A notable example is the [5+1] annulation of enamidines with N,N-dimethylformamide dialkyl acetals as a C1 unit, which leads to the synthesis of tri- and tetrasubstituted pyrimidine derivatives. This process can be performed under catalyst- and solvent-free conditions, highlighting its efficiency and environmental friendliness. mdpi.com

Michael Addition Reactions for Aminopyrimidine Synthesis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a versatile C-C bond-forming reaction that has been applied to the synthesis of aminopyrimidines. wikipedia.orgsciencepublishinggroup.com A straightforward and efficient synthesis of 2,6-diamino-4-hydroxypyrimidine involves the Michael addition of guanidine (B92328) nitrate (B79036) (the Michael donor) to ethyl cyanoacetate (B8463686) (the Michael acceptor). sciencepublishinggroup.com The reaction mechanism involves the initial deprotonation of the Michael donor by a base to form a carbanion, which then attacks the β-carbon of the α,β-unsaturated acceptor. wikipedia.org Subsequent protonation of the resulting enolate yields the final product. wikipedia.org

Solvent-Free Synthesis Approaches

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact. Several solvent-free methods for the synthesis of 5-aminopyrimidine derivatives have been developed. One such approach involves a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride in the presence of magnetic nano Fe₃O₄ particles as a catalyst under solvent-free conditions to produce 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives. researchgate.net Another example is the synthesis of 2-aminopyrimidine (B69317) derivatives by heating a finely ground mixture of 2-amino-4,6-dichloropyrimidine, a substituted amine, and triethylamine (B128534) at 80–90 °C. mdpi.com This method avoids the use of a solvent and provides good to excellent yields of the desired products. mdpi.com

Microwave-Assisted Synthesis of 5-Aminopyrimidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nanobioletters.combenthamdirect.comnih.govmdpi.com This technology has been successfully applied to the synthesis of various 5-aminopyrimidine derivatives.

For instance, substituted aminopyrimidines have been synthesized by the condensation of chalcones and guanidine under microwave irradiation, with yields ranging from 33-56%. nanobioletters.com Another application is the synthesis of pyrimido[4,5-b]quinolines (5-deazaflavine derivatives) via intramolecular cyclization. nih.govmdpi.com A comparative study of microwave-assisted versus conventional heating for the synthesis of these compounds demonstrated a significant reduction in reaction time from 60 minutes to 10 minutes with comparable or improved yields under microwave irradiation. mdpi.comresearchgate.net

| Entry | Starting Material | Method | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 1 | N⁴–benzyl (B1604629)–N⁴–phenyl–2,4–diamino–6–chloropyrimidine–5–carbaldehyde | Microwave | 10 min | 80 |

| 2 | N⁴–benzyl–N⁴–phenyl–2,4–diamino–6–chloropyrimidine–5–carbaldehyde | Conventional | 60 min | 75 |

| 3 | N⁴-(p-tolyl)-2,4-diamino-6-chloropyrimidine-5-carbaldehyde | Microwave | 10 min | 70 |

| 4 | N⁴-(p-tolyl)-2,4-diamino-6-chloropyrimidine-5-carbaldehyde | Conventional | 60 min | 65 |

Synthesis of Substituted 5-Aminopyrimidine Analogs

The synthesis of substituted 5-aminopyrimidine analogs is of great interest due to the potential for modulating the biological activity of the parent compound. Various synthetic strategies have been developed to introduce a wide range of substituents at different positions of the aminopyrimidine ring.

A direct, one-step synthesis of 2-aminopyrimidine derivatives substituted at the 5- and 6-positions has been achieved through the microwave-assisted reaction of a β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of potassium carbonate under solvent-free conditions. rsc.org

Furthermore, 5-substituted pyrimidine analogs have been prepared through a multi-step synthesis. For example, 5-iodopyrimidine (B189635) analogs can be synthesized starting from 2-benzylthiopyrimidine, which is first iodinated and then chlorinated to yield 4-chloro-5-iodo-2-benzylthiopyrimidine. This intermediate can then be reacted with various amines to introduce substituents at the 4-position. researchgate.net

Fluorinated 5-aminopyrimidine analogs can be synthesized from potassium (Z)-2-cyano-2-fluoroethenolate. The reaction of this precursor with various amidine hydrochlorides provides 2-alkyl- and 2-aryl-substituted 5-fluoro-4-aminopyrimidines in good to excellent yields under mild conditions. nih.gov Selective fluorination of 4-substituted 2-aminopyrimidine derivatives can also be achieved using Selectfluor in the presence of Ag₂CO₃, yielding 4-substituted 5-fluoro-2-aminopyrimidines. rsc.org

| Compound Type | Key Reagents | Synthetic Method | Reference |

|---|---|---|---|

| 5,6-Disubstituted 2-aminopyrimidinones | β-ketoester/β-aldehydoester, Guanidine hydrochloride, K₂CO₃ | Microwave-assisted, solvent-free | rsc.org |

| 4-Substituted-5-iodo-2-benzylthiopyrimidines | 2-Benzylthiopyrimidine, POCl₃, Substituted amines | Multi-step synthesis | researchgate.net |

| 5-Fluoro-4-aminopyrimidines | Potassium (Z)-2-cyano-2-fluoroethenolate, Amidine hydrochlorides | Cyclocondensation | nih.gov |

| 4-Substituted 5-fluoro-2-aminopyrimidines | 4-Substituted 2-aminopyrimidine, Selectfluor, Ag₂CO₃ | Selective fluorination | rsc.org |

Carbazole (B46965) Substituted Aminopyrimidines

The introduction of a carbazole moiety onto a pyrimidine ring, particularly an aminopyrimidine, is a key strategy for developing novel materials with interesting photophysical properties and potential applications in organic electronics. A prominent method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

One notable approach involves the synthesis of 9-(pyrimidin-2-yl)-9H-carbazole derivatives. nih.gov This synthesis is achieved through a Cp*Rh(III)/H+ tandem catalytic system, which allows for the direct C-H functionalization of the carbazole nitrogen with a pyrimidine halide. This method provides a direct route to link the two heterocyclic systems.

While direct Suzuki coupling to the amino group of 5-aminopyrimidine is not commonly reported, a plausible synthetic route would involve the coupling of a halogenated pyrimidine with a carbazole boronic acid or ester. For instance, a 5-halopyrimidine could be coupled with 9-(boronic acid)-9H-carbazole in the presence of a palladium catalyst and a suitable base to furnish the 5-(carbazol-9-yl)pyrimidine core. Subsequent amination at other positions on the pyrimidine ring could then yield the desired carbazole-substituted aminopyrimidine.

Table 1: Examples of Reaction Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 |

| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 |

This table represents typical conditions for Suzuki-Miyaura couplings and may require optimization for specific substrates.

N,N-Disubstituted-5-aminopyrimidine Derivatives

The synthesis of N,N-disubstituted-5-aminopyrimidine derivatives, where the 5-amino group is tertiary, often relies on modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine.

In a typical synthetic approach, a 5-halopyrimidine, such as 5-bromopyrimidine (B23866) or 5-chloropyrimidine, serves as the electrophilic partner. This is reacted with a secondary amine (R₂NH), which can be either aliphatic or aromatic, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and often requires screening to find the optimal conditions for a given substrate pair.

General Reaction Scheme for Buchwald-Hartwig Amination:

(Note: This is a generalized scheme. R' and R'' can be alkyl or aryl groups. X represents a halogen.)

While direct examples for the synthesis of N,N-disubstituted-5-aminopyrimidines are not extensively detailed in readily available literature, the principles of the Buchwald-Hartwig amination are broadly applicable. For instance, the synthesis of N-arylpyrimidin-2-amine derivatives has been successfully achieved using dichlorobis(triphenylphosphine)palladium(II) as the catalyst, xantphos (B1684198) as the ligand, and sodium tert-butoxide as the base in refluxing toluene. nih.gov A similar strategy could be envisioned for the arylation of a 5-aminopyrimidine with an aryl halide to produce an N-aryl-5-aminopyrimidine, which could then be further alkylated or arylated.

Furthermore, the synthesis of N4-(substituted phenyl)-N4-alkyl-9H-pyrimido[4,5-b]indole-2,4-diamines involved the displacement of a chlorine atom with various anilines, demonstrating the feasibility of C-N bond formation at the 4-position of a pyrimidine ring. nih.gov This supports the potential for applying similar nucleophilic aromatic substitution or palladium-catalyzed methods to the 5-position.

Pyrazolyl Aminopyrimidine Derivatives

Pyrazolyl aminopyrimidine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry. Their synthesis often involves the construction of the pyrimidine ring onto a pre-existing pyrazole (B372694) core or the coupling of pyrazole and pyrimidine moieties.

A common synthetic strategy involves the condensation of a pyrazole-containing precursor with a suitable three-carbon synthon to form the pyrimidine ring. For example, 3-amino-4-cyanopyrazole can be reacted with various reagents to build the pyrimidine ring.

Another versatile method is the reaction of an aminopyrazole with a β-dicarbonyl compound or its equivalent. For instance, the condensation of 3-aminopyrazole (B16455) with a 1,3-diketone in the presence of a catalyst can lead to the formation of a pyrazolopyrimidine.

The synthesis of pyrazolyl aminopyrimidine derivatives has been reported through various multi-step sequences. A general approach can be summarized in the following table:

Table 2: General Synthetic Approaches to Pyrazolyl Aminopyrimidines

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Resulting Core Structure |

| Aminopyrazole | β-Ketoester | Condensation/Cyclization | Pyrazolo[1,5-a]pyrimidine |

| Halopyrimidine | Pyrazole boronic acid | Suzuki Coupling | Pyrazolyl-pyrimidine |

| Pyrazole with amino group | Malononitrile derivative | Michael Addition/Cyclization | Pyrazolo[3,4-d]pyrimidine |

5-Chloro-4-((substituted phenyl)amino)pyrimidine Derivatives

The synthesis of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives is a key step in the development of various kinase inhibitors. The general synthetic route to these compounds involves the sequential nucleophilic aromatic substitution on a dihalopyrimidine precursor.

Typically, the synthesis starts with a 4,5-dihalopyrimidine, such as 4,5-dichloropyrimidine. The differential reactivity of the halogen atoms allows for a stepwise substitution. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 5-position.

The first step is the reaction of the dihalopyrimidine with a substituted aniline (B41778) in the presence of a base. This reaction selectively displaces the chlorine at the 4-position to afford the 5-chloro-4-((substituted phenyl)amino)pyrimidine core structure.

Illustrative Synthetic Scheme:

(Note: R represents various substituents on the phenyl ring.)

The reaction conditions for this nucleophilic aromatic substitution are generally mild, often proceeding at room temperature or with gentle heating in a suitable solvent like ethanol or isopropanol. The presence of a base, such as triethylamine or diisopropylethylamine, is often required to neutralize the hydrogen halide formed during the reaction.

Mechanistic Studies of 5-Aminopyrimidine Formation and Transformation

Understanding the reaction mechanisms underlying the formation and subsequent transformations of 5-aminopyrimidine is crucial for optimizing synthetic routes and predicting the outcome of chemical reactions. This section focuses on the mechanistic aspects of oxidation and diazotization reactions involving 5-aminopyrimidine and its derivatives.

Oxidation Reactions of 5-Aminopyrimidine Derivatives

The pyrimidine ring, particularly when substituted with electron-donating groups like an amino group, is susceptible to oxidation. The outcome of the oxidation reaction is highly dependent on the oxidant used and the reaction conditions.

Oxidation with Potassium Permanganate (B83412): Potassium permanganate (KMnO₄) is a strong oxidizing agent that can react with the pyrimidine ring. In the case of trimethoprim, which contains a 2,4-diaminopyrimidine (B92962) core, oxidation with potassium permanganate has been shown to result in reactions at the C=C double bonds of the pyrimidine ring. nih.gov For 5-aminopyrimidine, it can be postulated that permanganate would attack the electron-rich double bonds, potentially leading to the formation of diols or ring-opened products under harsh conditions. The amino group itself could also be a site of oxidation, potentially leading to nitroso or nitro derivatives, although this is less common for aromatic amines with permanganate. The reaction is known to be autocatalyzed by the formation of colloidal manganese dioxide (MnO₂). nih.gov

Oxidation with Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) is another common oxidant, and its reactivity can be tuned by the reaction conditions, such as pH. In acidic media, hydrogen peroxide can lead to the formation of N-oxides. For instance, the oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with hydrogen peroxide in trifluoroacetic acid yields the corresponding 5-nitro-2,4,6-triaminopyrimidine (B1305389) 1-N-oxide and 1,3-di-N-oxide. researchgate.net This suggests that the ring nitrogen atoms of the pyrimidine core are susceptible to oxidation.

Furthermore, the oxidation of pyrimidine bases with hydrogen peroxide in hydrochloric acid can lead to halogenated products. For example, cytosine is oxidized to 5-chlorocytosine (B1228043) and 5-chlorouracil. nih.gov This indicates that under certain conditions, the reaction can proceed via a more complex mechanism involving the components of the reaction medium.

The general mechanism for the oxidation of the pyrimidine ring often involves an initial electrophilic attack by the oxidizing species on the electron-rich double bonds.

Diazotization Reactions of 5-Aminopyrimidines

The diazotization of 5-aminopyrimidine involves the reaction of the primary aromatic amino group with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). This reaction converts the amino group into a diazonium salt, which is a versatile intermediate in organic synthesis.

The mechanism of diazotization proceeds through several steps:

Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and then loses water to form the nitrosonium ion (NO⁺), which is the active electrophile.

N-Nitrosation: The lone pair of electrons on the nitrogen atom of the 5-amino group attacks the nitrosonium ion to form an N-nitrosamine intermediate.

Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated on the oxygen atom. Subsequent loss of a water molecule generates the diazonium cation.

General Diazotization Mechanism:

The resulting 5-pyrimidinediazonium salt is often unstable and is typically used immediately in subsequent reactions. One of the most important transformations of diazonium salts is the Sandmeyer reaction , where the diazonium group is replaced by a nucleophile, such as a halide or cyanide, using a copper(I) salt as a catalyst. wikipedia.org This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

For example, the diazotization of a 2-aminopyrimidine derivative followed by a Sandmeyer reaction with antimony trichloride (B1173362) has been used to synthesize the corresponding 2-chloropyrimidine (B141910) derivative. nih.gov A similar transformation would be expected for 5-aminopyrimidine, allowing for the introduction of a variety of substituents at the 5-position of the pyrimidine ring.

Table 3: Common Transformations of Aryl Diazonium Salts

| Reagent | Product | Named Reaction (if applicable) |

| CuCl/HCl | Aryl chloride | Sandmeyer Reaction |

| CuBr/HBr | Aryl bromide | Sandmeyer Reaction |

| CuCN/KCN | Aryl cyanide | Sandmeyer Reaction |

| KI | Aryl iodide | - |

| HBF₄, heat | Aryl fluoride | Balz-Schiemann Reaction |

| H₂O, heat | Phenol | - |

| H₃PO₂ | Arene (deamination) | - |

Intramolecular Hydrogen Bonding in 5-Azopyrimidines and Related Compounds

Intramolecular hydrogen bonds (IMHBs) play a crucial role in determining the structure, properties, and function of molecules. In the context of 5-aminopyrimidine derivatives, particularly 5-azopyrimidines, the study of IMHBs provides valuable insights into their conformational preferences and stability.

Research employing NMR spectroscopy and Density Functional Theory (DFT) computations has shed light on the nature of these interactions in substituted 5-phenylazopyrimidines. acs.org These compounds can be designed with one or two hydrogen bond donors at positions 4 and 6, allowing for the formation of IMHBs with the azo group. acs.org In compounds with two potential hydrogen bond donors, two different six-membered pseudo-rings can be formed through IMHBs, leading to the existence of two distinct rotamers. acs.org

The stability of these rotamers and the barrier to their interconversion are significantly influenced by intramolecular charge transfer. acs.org The nature of the substituents on the phenylazo group has a substantial effect on the relative stability of the two forms of the molecule. acs.org This can be finely tuned by varying the substituents, allowing for control over the conformational ratios. nih.gov For instance, in a series of 2-amino-5-nitrosopyrimidines with different alkylamino and arylamino substituents at positions 4 and 6, the ratio of the two rotamers, which differ in the orientation of the nitroso group, is heavily dependent on the character of these substituents. nih.gov

The strength of these intramolecular hydrogen bonds has been quantified using through-hydrogen-bond NMR coupling constants, which were determined through 15N labeling of the compounds. acs.org The observed 1hJ(N,H) and 2hJ(N,N) through-hydrogen-bond couplings in a 15N-labeled compound exhibited values typical for systems with N−H···N hydrogen bonds. acs.org These experimental NMR parameters correlate well with the calculated hydrogen bond strengths. acs.org

Detailed information regarding the geometry of the hydrogen bond upon isotope exchange from hydrogen to deuterium (B1214612) has also been obtained by comparing experimental and calculated NMR data. acs.org The experimental findings are further supported by DFT calculations, which have been instrumental in explaining experimental observations, such as the dependence of the rotamer ratio on the Hammett constants for arylamino substituents. nih.gov

The formation of these strong intramolecular hydrogen bonds is a key feature in polysubstituted 5-nitrosopyrimidines as well, where mixtures of rotamers are observed in NMR spectra when two distinct IMHBs can be formed. nih.gov While the orientation of the nitroso group is influenced by the substituents, it does not affect the position of the absorption bands in the UV/vis spectra of these compounds. nih.gov

Table 1: Spectroscopic and Computational Data for Intramolecular Hydrogen Bonding in 5-Azopyrimidines

| Parameter | Method | Finding | Reference |

| Rotamer Interconversion Barrier | Variable Temperature NMR Spectroscopy | The barrier is significantly affected by intramolecular charge transfer. | acs.org |

| Hydrogen Bond Strength | NMR Spectroscopy (15N labeling) | Correlated with through-hydrogen-bond NMR coupling constants. | acs.org |

| Hydrogen Bond Geometry | Comparison of experimental and calculated NMR data | Detailed information obtained upon hydrogen-to-deuterium isotope exchange. | acs.org |

| Rotamer Ratio Dependence | NMR Spectroscopy and DFT Calculations | Strongly depends on the character of the substituents at positions 4 and 6. | nih.gov |

Reaction Mechanisms in Multicomponent Reactions Involving Aminopyrimidines

Aminopyrimidines are valuable substrates in multicomponent reactions (MCRs) for the synthesis of a diverse range of heterocyclic compounds. researchgate.neteurekaselect.com These reactions are highly efficient as they allow for the formation of complex molecules in a single step from three or more reactants, which saves time and resources. researchgate.net The reactivity patterns of aminopyrimidines in MCRs can be broadly categorized, leading to either cyclic pyrimidine-fused derivatives or acyclic substituted pyrimidine derivatives. eurekaselect.com The formation of these products depends on whether the C-nucleophilic site or the N-nucleophilic site of the aminopyrimidine is involved in the reaction. eurekaselect.com

A detailed theoretical study on the aqueous-phase multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidines from an arylaldehyde, malononitrile, and 4-amino-2,6-dihydroxy pyrimidine (a derivative of 5-aminopyrimidine) has elucidated a five-step reaction mechanism. nih.gov This uncatalyzed reaction proceeds through the following sequence:

Knoevenagel Condensation: This is the initial step, where the arylaldehyde reacts with malononitrile. nih.gov

Michael Addition: The aminopyrimidine then acts as a nucleophile, attacking the product of the Knoevenagel condensation. nih.gov

Cyclization: An intramolecular reaction leads to the formation of the heterocyclic ring system. nih.gov

Propanone and CO2 Release: The elimination of small molecules drives the reaction towards the final product. nih.gov

Tautomerization: The final step involves the rearrangement of a proton to yield the stable aromatic product. nih.gov

The mechanism for the formation of fused five or six-membered N-heterocycles can also proceed through the reaction of an arylglyoxal, a 1,3-C,N-binucleophile (such as an aminopyrimidine), and another component like 4-hydroxycoumarin (B602359) in an acetic acid medium under microwave conditions. researchgate.net For instance, the three-component reaction of an arylglyoxal, 6-aminouracil (B15529) (or its derivatives), and various thiols under microwave heating provides a series of 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones. researchgate.net The structures of these fused molecules have been confirmed by spectroscopic techniques and single-crystal X-ray analysis. researchgate.net

Recent advancements in this field include the use of photocatalysis in multi-component reactions involving aminopyrimidines. researchgate.net Photocatalytic MCRs offer several advantages, including mild reaction conditions, high selectivity, and a high tolerance for various functional groups. researchgate.net

Table 2: Mechanistic Steps in the Synthesis of Pyrido[2,3-d]pyrimidines

| Step | Description | Key Intermediates/Processes | Reference |

| 1 | Knoevenagel Condensation | Reaction of an arylaldehyde and malononitrile. | nih.gov |

| 2 | Michael Addition | Nucleophilic attack of the aminopyrimidine. | nih.gov |

| 3 | Cyclization | Intramolecular ring formation. | nih.gov |

| 4 | Elimination | Release of propanone and carbon dioxide. | nih.gov |

| 5 | Tautomerization | Proton rearrangement to form the final product. | nih.gov |

Chemical Reactivity and Transformations of 5 Aminopyrimidine Scaffolds

Electrophilic and Nucleophilic Reactions of 5-Aminopyrimidine

The chemical behavior of 5-aminopyrimidine is characterized by the reactivity of both the pyrimidine (B1678525) ring and its amino substituent. The amino group typically undergoes reactions with electrophiles, while the electron-deficient nature of the pyrimidine core makes it susceptible to nucleophilic attack, although less so than pyrimidines bearing strong electron-withdrawing groups.

Electrophilic reactions predominantly occur at the exocyclic amino group, which is the most nucleophilic center in the molecule. A common example of this is acetylation. The reaction of 5-aminopyrimidine with an acetylating agent, such as acetic anhydride (B1165640), leads to the formation of 5-acetamidopyrimidine. chemicalbook.com This transformation is a straightforward and efficient way to introduce an acyl group, which can modulate the compound's electronic properties and steric profile.

The pyrimidine ring itself can undergo electrophilic substitution, though the conditions required are often harsh due to the ring's inherent electron deficiency. The amino group at the C5 position acts as an activating group, directing electrophiles to the ortho and para positions. However, nitration of aminopyrimidines can be complex, with the reaction's outcome being highly dependent on the concentration of nitric acid. For instance, nitration of fused 5,7-diaminopyrimidine derivatives can result in nitramine formation at the amino group or the formation of nitrate (B79036) salts, and in some cases, ring-opening of the pyrimidine ring. rsc.org

Nucleophilic substitution reactions on the pyrimidine ring of 5-aminopyrimidine are less common unless a suitable leaving group is present on the ring. The pyrimidine ring is generally considered electron-deficient and can be attacked by nucleophiles, particularly at positions 2, 4, and 6. However, without an activating group (like a halogen or a nitro group) at these positions, the ring is relatively inert to nucleophilic substitution. When such activating groups are present, they can be displaced by a variety of nucleophiles. For example, in related dichlorinated aminopyrimidine systems, the chlorine atoms can be sequentially displaced by amines or alkoxides in SNAr reactions. mdpi.com

Derivatization Strategies for Enhancing Biological Activity

The 5-aminopyrimidine scaffold is a key pharmacophore in a multitude of biologically active compounds. Derivatization of this core structure is a common strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. Modifications can be made to the amino group or the pyrimidine ring itself.

The introduction of different substituents onto the pyrimidine ring can also have a profound impact on biological activity. For example, the incorporation of chlorine at the 5-position of 2-aminopyrimidine (B69317) derivatives has been explored in the development of potent PLK4 inhibitors for cancer therapy. rsc.org The synthesis of various substituted aminopyrimidines has led to the discovery of compounds with a broad spectrum of biological effects, including antimicrobial and anticancer properties. namibian-studies.com The following table provides examples of derivatized aminopyrimidines and their reported biological activities.

| Compound Class | Derivatization Strategy | Biological Activity |

| Carbazole (B46965) substituted aminopyrimidines | Synthesis from carbazole-containing chalcones and guanidine (B92328). | Urease inhibition, antimicrobial activity. tandfonline.com |

| 5-Chloro-2-aminopyrimidine derivatives | Introduction of a chlorine atom at the 5-position and various substituents at other positions. | Potent PLK4 inhibitors with anti-proliferative activity. rsc.org |

| General aminopyrimidine derivatives | Synthesized from chalcones and guanidine with various substituents. | Antimicrobial activity. namibian-studies.com |

Reactions Leading to Fused Heterocyclic Systems

5-Aminopyrimidine and its derivatives are pivotal precursors for the synthesis of a variety of fused heterocyclic systems. These reactions typically involve the participation of the 5-amino group and an adjacent ring carbon in a cyclization reaction with a suitable bifunctional reagent.

Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

The synthesis of pyrimido[4,5-d]pyrimidines often starts from 4-aminopyrimidine (B60600) derivatives. For example, 5-acetyl-4-aminopyrimidines can be used to construct the second pyrimidine ring. osi.lv While direct synthesis from 5-aminopyrimidine is less common, the general strategy involves the reaction of an aminopyrimidine with a reagent that can provide the necessary atoms to form the second ring. Multicomponent reactions involving an aminouracil derivative, an aldehyde, and urea (B33335) or thiourea (B124793) are also effective for producing pyrimido[4,5-d]pyrimidine (B13093195) structures. rsc.orgnih.gov These reactions highlight the utility of the aminopyrimidine scaffold in building complex heterocyclic systems. A variety of pyrimido[4,5-d]pyrimidine derivatives have been synthesized and shown to possess neuroprotective and antioxidant properties. mdpi.com

Pteridines

Pteridines, which are pyrimido[4,5-b]pyrazine systems, are an important class of heterocyclic compounds with diverse biological roles. A classical method for pteridine (B1203161) synthesis is the Timmis reaction, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. nih.govnih.gov This reaction is regioselective, with the nitroso group condensing with the methylene group and the amino group reacting with a carbonyl functionality. nih.gov While the standard Timmis reaction does not start with 5-aminopyrimidine, it is conceivable that 5-aminopyrimidine could be a precursor to the required 5-nitroso-6-aminopyrimidine through a sequence of nitrosation and amination reactions. Another significant route to pteridines is the Gabriel-Isay condensation, which utilizes a 5,6-diaminopyrimidine as the starting material. nih.gov

Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of the pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, can be achieved by constructing the pyrrole (B145914) ring onto a pre-existing pyrimidine. This can be accomplished by reacting an aminopyrimidine with various reagents such as nitroalkenes, alkynes, or aldehydes. benthamdirect.com For example, 5-substituted pyrrolo[2,3-d]pyrimidine antifolates have been synthesized as antitumor agents. nih.gov The derivatization of the pyrrolo[2,3-d]pyrimidine scaffold has led to the development of potent tyrosine kinase inhibitors for non-small cell lung cancer. nih.gov

Stability and Degradation Pathways (e.g., in DMSO)

The stability of 5-aminopyrimidine and its derivatives is a critical consideration, particularly in the context of compound storage and high-throughput screening where dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. Research has shown that 5-aminopyrimidine scaffolds can exhibit instability in DMSO solutions, undergoing degradation through specific oxidative pathways. nih.gov

Solutions of 5-aminopyrimidine derivatives in DMSO have been observed to change color, often becoming deeply colored within a few hours to a few days. nih.gov This color change is indicative of chemical transformation and degradation of the parent compound. The primary degradation pathway involves the oxidation of the 5-aminopyrimidine scaffold by DMSO, which can act as an oxidizing agent. nih.gov

The oxidation products of 5-aminopyrimidines are reactive intermediates that can subsequently undergo condensation reactions. These reactions can occur with the starting 5-aminopyrimidine molecules, leading to the formation of more complex structures. The main products identified from these degradation pathways are bipyrimidines and/or pyrimidopteridines. nih.gov

Medicinal Chemistry and Pharmacological Applications of 5 Aminopyrimidine Derivatives

Anticancer Research and Therapeutic Potential

The development of targeted therapies has revolutionized cancer treatment, moving beyond traditional cytotoxic agents to molecules that specifically interfere with cancer cell growth and survival pathways. 5-Aminopyrimidine derivatives have emerged as promising candidates in this arena, exhibiting activity against a range of cancer types through multiple mechanisms.

Targeting Tyrosine Kinases (e.g., EGFR, AXL)

Receptor tyrosine kinases (RTKs) play critical roles in cell growth, proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers. 5-Aminopyrimidine derivatives have been designed and evaluated as inhibitors of key RTKs, such as Epidermal Growth Factor Receptor (EGFR) and AXL.

EGFR Inhibition: Certain 4-amino-pyrimidine-5-carbonitrile derivatives have been synthesized and assessed for their tyrosine kinase inhibitory potential, including activity against EGFR. Specifically, derivatives designed to target mutated forms of EGFR, such as L858R/T790M, have shown promise in overcoming drug resistance, a significant challenge in non-small cell lung cancer (NSCLC) treatment. These compounds often act by binding to the kinase domain, thereby blocking downstream signaling pathways that promote tumor growth and survival.

AXL Inhibition: The AXL receptor tyrosine kinase is implicated in cancer cell survival, proliferation, migration, and invasion, and its overexpression is associated with poor prognosis and drug resistance in various malignancies, including breast and lung cancers. Aminopyrimidine derivatives have been computationally designed and synthesized to target AXL. These compounds aim to inhibit AXL-mediated signaling, which can involve crosstalk with other RTKs like EGFR and MET, contributing to therapeutic resistance. For instance, modifications incorporating an aminopyrimidine ring have been explored to enhance selectivity towards TAM family kinases, including AXL.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are epigenetic enzymes that regulate gene expression by removing acetyl groups from histones and non-histone proteins. Their dysregulation is linked to cancer development, making them attractive therapeutic targets. 5-Aminopyrimidine scaffolds have been incorporated into the design of HDAC inhibitors, often serving as a "cap group" or linker moiety.

HDAC Inhibitory Activity: Studies have focused on synthesizing 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives as components of HDAC inhibitors. Structure-activity relationship (SAR) analyses indicate that specific substitutions, such as methoxy (B1213986) groups, can be beneficial for HDAC inhibitory activity. Compound L20, for example, demonstrated class I HDAC selectivity, particularly against HDAC3, and exhibited antiproliferative activity against both hematological and solid cancer cell lines. Other research has explored pyrimidyl-5-hydroxamic acids and amino-2-pyrimidinyl moieties as linkers in HDAC inhibitors, enhancing enzymatic potency. Furthermore, novel 2-aminopyrimidine-based derivatives have been developed as dual CDK/HDAC inhibitors, showing potent inhibition against HDAC1 and HDAC6, and exhibiting antiproliferative effects on various cancer cells.

BRD4 and PLK1 Inhibitors

Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, and Polo-like Kinase 1 (PLK1) are crucial regulators of cell cycle progression and gene transcription, making them targets for anticancer drug development.

Dual BRD4/PLK1 Inhibition: Novel series of aminopyrimidine-2,4-diones, 2-thiopyrimidine-4-ones, and 6-arylpteridines have been designed as dual inhibitors of BRD4 and PLK1. These compounds aim to disrupt cell proliferation and induce apoptosis by targeting these key kinases. For instance, compounds 4 and 7 demonstrated potent inhibition of both BRD4 and PLK1, with IC50 values in the nanomolar range, comparable to established inhibitors like volasertib. Compound 7 was shown to induce apoptosis and arrest cell growth in the G2/M phase, upregulating pro-apoptotic markers like BAX and caspase-3 while downregulating Bcl-2. The structural basis for this dual inhibition involves interactions within the binding sites of both BRD4 and PLK1.

Aromatase Inhibitors

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a well-established strategy for treating estrogen-dependent breast cancer. 5-Aminopyrimidine derivatives have been synthesized and evaluated for their aromatase-inhibitory potential.

Potent Aromatase Inhibition: Studies have focused on N,N-disubstituted-5-aminopyrimidine derivatives, with compounds featuring fluoro-substituted benzyl (B1604629) groups demonstrating potent aromatase inhibition. Notably, compound 5w (YM553), a 5-[(4-cyanophenyl)(3,5-difluorobenzyl)amino]pyrimidine derivative, exhibited a highly potent IC50 value of 0.038 nM for human placental aromatase, significantly outperforming existing agents. These derivatives were also found to be weak inhibitors of other steroid hormone synthesis enzymes, suggesting a favorable selectivity profile.

Apoptosis Induction and Cell Cycle Arrest Mechanisms

Many anticancer agents derived from the 5-aminopyrimidine scaffold exert their effects by inducing programmed cell death (apoptosis) or by arresting the cell cycle at critical checkpoints, thereby preventing cancer cell proliferation.

Mechanisms of Action: Certain aminopyrimidine derivatives have been shown to induce apoptosis through various pathways. For example, compound 7b, a derivative of ursolic acid, triggered mitochondrial-related apoptosis by increasing reactive oxygen species (ROS) and decreasing mitochondrial membrane potential (MMP), leading to upregulation of Bax and activation of caspases. Other derivatives have demonstrated cell cycle arrest at specific phases. Compound 1a, for instance, caused G0/G1 phase arrest at lower concentrations and induced apoptosis at higher concentrations. Compound 4b was observed to cause G2-M phase cell cycle arrest. Additionally, some 5-aminopyrimidine derivatives have been reported to arrest the cell cycle in the G1 phase or S phase, contributing to their antiproliferative effects.

Drug Design and Structure-Activity Relationships (SAR) in Anticancer Agents

The rational design of anticancer drugs based on the 5-aminopyrimidine scaffold relies heavily on understanding the structure-activity relationships (SAR). By systematically modifying the chemical structure and evaluating the resulting biological activity, researchers can identify key pharmacophores and optimize compounds for potency, selectivity, and pharmacokinetic properties.

SAR Insights:

Tyrosine Kinase Inhibitors: For EGFR inhibitors, specific modifications on the pyrimidine (B1678525) core and aniline (B41778) ring have been explored to enhance potency and overcome resistance mutations. For AXL inhibitors, computational design based on known drugs and SAR studies are crucial for identifying effective scaffolds.

HDAC Inhibitors: SAR studies for HDAC inhibitors incorporating the 5-aminopyrimidine moiety have revealed that the presence of small groups, such as methoxy substituents, can be beneficial for inhibitory activity. The choice of linker and zinc-binding group (ZBG) also significantly impacts potency and selectivity.

BRD4/PLK1 Inhibitors: SAR analysis of aminopyrimidine-based dual BRD4/PLK1 inhibitors has guided the optimization of these compounds, with specific aryl substitutions influencing inhibitory efficacy.

Aromatase Inhibitors: The potency of aromatase inhibitors based on the 5-aminopyrimidine skeleton has been linked to specific substitutions, particularly fluoro-substituted benzyl groups.

These SAR studies provide a roadmap for developing more effective and selective anticancer agents derived from the 5-aminopyrimidine core.

Antimicrobial and Antifungal Activities

Research into 5-aminopyrimidine derivatives has revealed significant potential as antimicrobial and antifungal agents. Studies have explored their efficacy against a range of bacterial and fungal pathogens, with varying degrees of success depending on the specific structural modifications.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Several studies have investigated the antibacterial properties of novel 5-aminopyrimidine derivatives. For instance, a series of carbazole-substituted aminopyrimidines demonstrated good activity against selected bacterial strains researchgate.nettandfonline.comnih.gov. Specifically, compounds 5c, 5g, 5j, and 5o showed good activity against various bacterial strains researchgate.nettandfonline.com. Another study reported that certain organophosphorus aminopyrimidines exhibited potent inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA). Imidazole derivative 2c, for example, showed a minimum inhibitory concentration (MIC) of 4 μg/mL against MRSA, which was comparable to or superior to clinical drugs like chloromycin and norfloxacin (B1679917) nih.gov.

Furthermore, a study on tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives found that compounds 8d, 8e, and 8f displayed excellent antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), with zones of inhibition ranging from 30–33 mm nih.gov. Similarly, some pyrimido[2,3-d]pyrimidine derivatives demonstrated remarkable antibacterial activities, with certain compounds showing potency comparable to or exceeding that of ciprofloxacin (B1669076) researchgate.netresearchgate.net.

Table 1: Antibacterial Activity of Selected 5-Aminopyrimidine Derivatives

| Compound ID | Bacterial Strain(s) Tested | Activity/MIC Value | Reference |

| 2c | MRSA | MIC = 4 μg/mL | nih.gov |

| 8d, 8e, 8f | E. coli, S. aureus | Zone of inhibition: 30–33 mm | nih.gov |

| 5c, 5g, 5j, 5o | Various bacterial strains | Good activity | researchgate.nettandfonline.com |

| 29, 33 | Gram-positive & Gram-negative | Effective | researchgate.netresearchgate.net |

Antifungal Efficacy

The antifungal potential of 5-aminopyrimidine derivatives has also been explored. A series of carbazole-substituted aminopyrimidines showed good activity against selected fungal strains researchgate.nettandfonline.com. Specifically, compounds 5b, 5c, 5m, and 5o exhibited good antifungal activity researchgate.nettandfonline.com. Another study reported that certain pyrimidine derivatives containing an amide moiety demonstrated significant antifungal activity against Phomopsis sp. Compound 5o, in particular, exhibited excellent antifungal activity with an EC50 value of 10.5 μg/ml against Phomopsis sp., outperforming the standard fungicide pyrimethanil (B132214) nih.gov.

Research on pyrazolo[3,4-d]pyrimidine derivatives indicated high antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum researchgate.net. Compounds 6c, 6g, and 6i inhibited Sclerotinia by 100% at 50 mg/L and by 83%, 83%, and 82% at 10 mg/L, respectively researchgate.net.

Table 2: Antifungal Activity of Selected 5-Aminopyrimidine Derivatives

| Compound ID | Fungal Strain(s) Tested | Activity/EC50 or Inhibition Rate | Reference |

| 5b, 5c, 5m, 5o | Selected fungal strains | Good activity | researchgate.nettandfonline.com |

| 5o | Phomopsis sp. | EC50 = 10.5 μg/ml (100% inhibition) | nih.gov |

| 6c, 6g, 6i | Sclerotinia | 100% inhibition at 50 mg/L | researchgate.net |

Mechanisms of Antimicrobial Action

The precise mechanisms of action for many 5-aminopyrimidine derivatives are still under investigation. However, some studies suggest potential pathways. For instance, organophosphorus aminopyrimidines like compound 2c have been shown to intercalate into bacterial DNA, forming stable complexes that may inhibit DNA replication nih.gov. This compound also demonstrated the ability to rapidly kill bacterial strains without triggering resistance and could disturb the cell membrane nih.gov. Another class of pyrimidine analogues, derived from 5-fluorouracil (B62378) (5-FU), may exert their antibacterial effects by inducing thymineless death through the inhibition of thymidylate synthetase (ThyA) and/or RNA synthesis acs.org.

Antiviral Applications

The potential of 5-aminopyrimidine derivatives as antiviral agents is an emerging area of research. A consensus virtual screening approach identified several aminopyrimidine derivatives with potential protease inhibitor activity against flaviviruses nih.govresearchgate.net. Five of these compounds showed confirmed antiviral activity against Zika virus (ZIKV), Yellow Fever virus (YFV), Dengue virus-2 (DENV-2), and Dengue virus-3 (DENV-3), with EC50 values ranging from 4.21 ± 0.14 to 37.51 ± 0.8 μM nih.govresearchgate.net. These compounds also displayed aggregator characteristics for enzymatic inhibition against ZIKV NS3pro, with values ranging from 28 ± 7 to 70 ± 7 μM nih.govresearchgate.net.

Table 3: Antiviral Activity of Selected Aminopyrimidine Derivatives against Flaviviruses

| Compound ID | Virus(es) Tested | Activity/EC50 Value | Reference |

| Various | ZIKV, YFV, DENV-2, DENV-3 | 4.21 ± 0.14 to 37.51 ± 0.8 μM | nih.govresearchgate.net |

Enzyme Inhibition Studies

5-Aminopyrimidine derivatives have also been explored for their ability to inhibit various enzymes, with urease inhibition being a notable area of study.

Urease Inhibition

Urease inhibitors are of interest for their potential therapeutic applications, including in the treatment of ulcers and other conditions. A series of carbazole-substituted aminopyrimidines were screened for their in vitro urease inhibition activity researchgate.nettandfonline.comnih.govresearchgate.net. Among these, compound 5i, 4-(2,4-dichlorophenyl)-6-(9-methyl-9H-carbazol-3-yl)-pyrimidin-2-amine, was identified as the most potent, exhibiting an IC50 value of 19.4 ± 0.43 µM, which is comparable to the standard inhibitor thiourea (B124793) (IC50 = 21.0 ± 0.14 µM) tandfonline.comnih.gov. Other compounds, such as 5j (IC50 = 23.2 ± 0.58 µM) and 5k (IC50 = 28.1 ± 0.59 µM), also demonstrated good urease inhibitory activity tandfonline.comtandfonline.com. Compound 5c, with a 3,4-dimethoxy substituent, showed an IC50 value of 30.7 ± 0.94 µM, while compounds 5f and 5g displayed moderate activity with IC50 values of 40.2 ± 0.31 µM and 45.2 ± 0.63 µM, respectively tandfonline.comtandfonline.com. These studies suggest that disubstituted halogenated compounds may be more effective urease inhibitors than difluoro or dimethoxy substituted analogs tandfonline.comtandfonline.com.

COX-1/COX-2 Inhibition for Anti-inflammatory Effects

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are critical in the inflammatory cascade, catalyzing the production of prostaglandins (B1171923) from arachidonic acid. Selective inhibition of COX-2, which is upregulated during inflammation, is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects associated with COX-1 inhibition.

Research has identified several pyrimidine derivatives exhibiting potent COX inhibitory activity, with a notable emphasis on selectivity towards COX-2. For instance, certain pyrimidine derivatives, such as L1 and L2, have demonstrated high selectivity for COX-2, showing efficacy comparable to established drugs like meloxicam (B1676189) and outperforming piroxicam (B610120) in some studies mdpi.com. Other studies have reported pyrimidine derivatives suppressing COX-2 activity with IC50 values in the nanomolar range. For example, compounds 5 and 6, identified as pyrano[2,3-d]pyrimidines, exhibited IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, for COX-2 inhibition, comparable to celecoxib (B62257) rsc.org. Furthermore, quinazolinone–pyrimidine hybrids have shown significant COX-2 inhibition, with compounds 83 and 84 exhibiting COX-2/COX-1 selectivity ratios of 0.40 and 0.44, respectively rsc.org. Pyrimidine-pyridine hybrids have also emerged, with compounds 25, 27, and 29 displaying IC50 values against COX-2 of 0.89, 0.62, and 0.25 μM, respectively, which are more potent than celecoxib (IC50 = 1.11 μM) rsc.org.

Table 1: COX-1/COX-2 Inhibition and Anti-inflammatory Activity of 5-Aminopyrimidine Derivatives

| Compound(s) | Target Enzyme | IC50 (μM) | Selectivity Index (COX-2/COX-1) | Anti-inflammatory Effect (ED50) | Reference |

| L1, L2 | COX-2 | Not specified | High selectivity | Not specified | mdpi.com |

| Compound 5 | COX-2 | 0.04 ± 0.09 | Not specified | Not specified | rsc.org |

| Compound 6 | COX-2 | 0.04 ± 0.02 | Not specified | Not specified | rsc.org |

| Compounds 7, 8, 9 | COX-2 | Not specified | Stronger than COX-1 | 11.60, 8.23, 9.47 μM (for 7, 8, 9) | rsc.org |

| Compounds 83, 84 | COX-2 | Not specified | 0.40, 0.44 | Not specified | rsc.org |

| Compounds 25, 27, 29 | COX-2 | 0.89, 0.62, 0.25 | Not specified | Not specified | rsc.org |

| Celecoxib (Reference) | COX-2 | 1.11 | Not specified | Not specified | rsc.org |

IKKβ Inhibitors for Inflammatory Diseases

The Inhibitor of κB Kinase beta (IKKβ) is a pivotal enzyme in the NF-κB signaling pathway, a central regulator of inflammatory and immune responses. Inhibition of IKKβ offers a promising therapeutic strategy for a wide spectrum of inflammatory diseases. Derivatives based on the aminopyrimidine scaffold have been developed as potent IKKβ inhibitors.

Studies have reported aminopyrimidine-derived compounds exhibiting significant IKKβ inhibitory activity. For instance, compound 1, a dual inhibitor of IKKα and IKKβ, showed an IC50 of 146 nM for IKKβ rsc.org. Further optimization led to compound 2, which displayed an IKKβ IC50 of 11 nM with a 21-fold selectivity over IKKα rsc.org. Another compound, I229, demonstrated a potent IC50 of 1.9 nM for the IKK complex rsc.org. More recently, research has identified a compound referred to as "Hit 4" with an IKKβ inhibitory activity of 30.4 ± 3.8 µM, which also showed efficacy in ameliorating joint inflammation in vivo tandfonline.com.

Table 2: IKKβ Inhibition by 5-Aminopyrimidine Derivatives

| Compound Name/Class | Target | IC50 (nM) | Selectivity (over IKKα) | Reference |

| Compound 1 (Aminopyrimidine derived) | IKKβ | 146 | Not specified | rsc.org |

| Compound 2 (Aniline ring modification) | IKKβ | 11 | 21-fold | rsc.org |

| I229 | IKK | 1.9 | Not specified | rsc.org |

| Hit 4 | IKKβ | 30,400 (30.4 µM) | Not specified | tandfonline.com |

Other Biological Activities and Potential Therapeutic Areas

Antioxidant Activity

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defense mechanisms, is implicated in numerous diseases. 5-Aminopyrimidine derivatives have been explored for their antioxidant properties. Studies have indicated that certain substituted 5-aminopyrimidines possess significant radical scavenging capabilities. Specifically, 2,4,6-trisubstituted 5-aminopyrimidines have shown the highest activity in in vitro assays like TEAC and LPO nih.gov. Compounds with protected 5-aminogroups have demonstrated activity in cell-based assays, likely due to improved membrane permeability and intracellular metabolic activation nih.gov.

Research has quantified the antioxidant potential of specific derivatives. For example, compound 5d exhibited potent antioxidant activity in a nitric oxide free radical scavenging assay with an IC50 of 0.019 mol/lit, while compound 5e showed similar efficacy in a hydrogen peroxide free radical scavenging assay with an IC50 of 0.020 mol/lit nih.gov. Derivatives designated as compound 3 have been noted for their remarkable inhibition of ROS production in platelets, and 5-aminopyrazole derivatives (5APs) 4 have displayed interesting in vitro radical scavenging properties mdpi.com.

Computational and Theoretical Studies of 5 Aminopyrimidine

Quantum Chemical Calculations

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govmjcce.org.mk

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrimidine (B1678525) derivatives, the distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In related aminopyrimidine systems, the HOMO is often localized over the amino group and the pyrimidine ring, indicating these are the primary sites for electron donation. Conversely, the LUMO is typically distributed across the ring system, highlighting its susceptibility to nucleophilic attack.

Table 1: Frontier Molecular Orbital Properties of 5-Aminopyrimidine (Illustrative)

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | [Data not available] | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | [Data not available] | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

Note: Specific calculated values for 5-aminopyrimidine are not available in the cited literature. This table illustrates the parameters obtained from an FMO analysis.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution within a molecule, identifying electron-rich and electron-poor regions. nih.govresearchgate.netnih.gov This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions, particularly hydrogen bonding. nih.govnih.gov

The MESP map uses a color spectrum where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov For aminopyrimidine derivatives, the electron-rich negative potential is generally localized around the nitrogen atoms of the pyrimidine ring and the lone pair of the amino group. nih.govdergipark.org.tr The hydrogen atoms of the amino group and the C-H bonds of the ring typically show positive potential. This distribution highlights the role of the ring nitrogens and the amino group as hydrogen bond acceptors. rsc.orgbohrium.comresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule, providing insights into intramolecular charge transfer, hyperconjugation, and the strength of chemical bonds. mjcce.org.mkresearchgate.net The stabilization energy, E(2), associated with a donor-acceptor interaction quantifies the strength of these electronic delocalizations. nih.gov

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in 5-Aminopyrimidine (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (Namino) | π* (C-Nring) | [Data not available] | Hyperconjugative (Resonance) |

| π (C=C) | π* (C=N) | [Data not available] | Intramolecular Charge Transfer |

Note: Specific calculated values for 5-aminopyrimidine are not available in the cited literature. This table illustrates the type of data generated from an NBO analysis.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to characterize chemical bonding and intermolecular interactions. nih.govrsc.orgrsc.org This method identifies critical points in the electron density, such as bond critical points (BCPs), which exist between two interacting atoms. acs.org

The properties at a BCP, including the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, both ρ(r) and ∇²ρ(r) are typically small and positive. rsc.org QTAIM analysis is particularly effective for quantifying the strength and nature of hydrogen bonds within crystal structures of aminopyrimidine derivatives. acs.orgrsc.org

Reduced Density Gradient Noncovalent Interaction (RDG-NCI) Analyses

The Reduced Density Gradient Noncovalent Interaction (RDG-NCI) analysis is a visualization technique used to identify and characterize non-covalent interactions in real space. acs.orgrsc.org It is based on the relationship between the electron density and its reduced density gradient.

The analysis generates 3D isosurfaces that highlight different types of interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized interactions such as van der Waals forces.

Red surfaces denote repulsive steric clashes.

In studies of aminopyrimidine-containing systems, RDG-NCI plots reveal the specific regions involved in hydrogen bonding (e.g., between the amino group and a hydrogen bond acceptor) and van der Waals stacking interactions between pyrimidine rings. acs.orgrsc.org

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and serves as the foundation for many of the analyses mentioned above. mjcce.org.mknih.gov DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of molecules like 5-aminopyrimidine. nih.gov The B3LYP functional is a commonly used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. mjcce.org.mknih.gov

DFT is also employed to study more complex phenomena such as tautomerism. For aminopyrimidines, the potential for amino-imino tautomerism exists, and DFT calculations can predict the relative stabilities of different tautomeric forms in various environments (gas phase or in solution). researchgate.netnih.govasianjournalofphysics.com Vibrational analysis via DFT can predict theoretical infrared (IR) and Raman spectra, which, when compared with experimental spectra, help to confirm the molecular structure and assign vibrational modes. researchgate.netnih.govresearchgate.net

Molecular Docking and Drug Design Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this is crucial for understanding how a ligand, such as a 5-aminopyrimidine derivative, might interact with a biological target, typically a protein or enzyme.

Drug design strategies involving 5-aminopyrimidine derivatives often employ both ligand-based and structure-based approaches.

Ligand-Based Drug Design: This method is utilized when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules that are known to bind to the target. By analyzing the common structural features of these active molecules, a pharmacophore model can be developed to guide the design of new, potentially more potent compounds. This strategy has been applied to generate various aminopyrimidine derivatives by modifying structures of existing FDA-approved anticancer drugs to enhance their properties.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD becomes a powerful tool. This approach involves docking candidate molecules directly into the target's binding site to predict their binding affinity and orientation. It provides detailed insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This method has been instrumental in developing aminopyrimidine-based inhibitors for a variety of protein targets. nih.gov

Molecular docking simulations have been extensively used to study the interactions between 5-aminopyrimidine derivatives and various protein targets implicated in diseases like cancer and inflammation.

AXL Kinase: Derivatives of 5-aminopyrimidine have been designed and docked against AXL receptor tyrosine kinase, a target in cancer therapy. Simulations revealed that these compounds could effectively bind to the active site. For instance, a derivative based on the drug Sonidegib showed the highest binding affinity, with a Vina score of -12.3 kcal/mol.

EGFR: Thieno[2,3-d]pyrimidine derivatives, which incorporate the aminopyrimidine scaffold, have been docked against the Epidermal Growth Factor Receptor (EGFR). One promising compound exhibited a binding score of -17.22 kcal/mol, forming a crucial hydrogen bond with the amino acid residue Met769 in the active site, similar to the binding pattern of the known inhibitor erlotinib.

COX-2: In the context of anti-inflammatory drug design, pyrimidine analogs have been studied as inhibitors of cyclooxygenase-2 (COX-2). One analog showed a strong binding affinity of -9.0 kcal/mol, forming three hydrogen bonds with active site residues, which was superior to the standard drug indomethacin (-7.7 kcal/mol).